molecular formula C7H8ClNS B8320078 2-Chloro-4-methyl-5-mercaptoaniline

2-Chloro-4-methyl-5-mercaptoaniline

Cat. No.: B8320078
M. Wt: 173.66 g/mol
InChI Key: QVUNIVAAUQUEMX-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-5-mercaptoaniline is a substituted aniline derivative featuring a chloro (-Cl) group at position 2, a methyl (-CH₃) group at position 4, and a mercapto (-SH) group at position 5. The compound’s molecular formula is C₇H₇ClNS, with a calculated molecular weight of ~172.52 g/mol. The mercapto group introduces unique reactivity, including nucleophilic and redox-active properties, which may make it valuable in pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

5-amino-4-chloro-2-methylbenzenethiol

InChI

InChI=1S/C7H8ClNS/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,9H2,1H3

InChI Key

QVUNIVAAUQUEMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

The following table and analysis compare 2-Chloro-4-methyl-5-mercaptoaniline with key structural analogs from published literature and commercial sources:

Table 1: Structural and Functional Comparison of Substituted Anilines

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Applications Key Properties
This compound Not Available 2-Cl, 4-CH₃, 5-SH C₇H₇ClNS 172.52 (calculated) Research/Pharmaceuticals (inferred) High reactivity (SH group); acidic proton
4-Chloro-2-methylbenzenamine 95-69-2 4-Cl, 2-CH₃ C₇H₈ClN 141.60 Dye intermediates High stability; industrial use
5-Chloro-2-methylaniline Not specified 5-Cl, 2-CH₃ C₇H₈ClN 141.60 Research chemicals Scalable synthesis
5-Chloro-2-methoxy-4-methylaniline 569688-67-1 5-Cl, 2-OCH₃, 4-CH₃ C₈H₁₀ClNO 187.63 Organic synthesis Low reactivity (methoxy group)
4-Chloro-2-iodo-5-methylaniline 1373233-50-1 4-Cl, 2-I, 5-CH₃ C₇H₇ClIN 267.50 Pharmaceutical intermediates Heavy halogen substitution
2-Methoxy-4-fluoro-5-chloroaniline 1268392-91-1 2-OCH₃, 4-F, 5-Cl C₇H₇ClFNO 175.59 Specialty chemicals Halogen diversity

Key Comparative Insights:

a) Substituent Effects on Reactivity
  • Mercapto (-SH) vs. Methoxy (-OCH₃): The mercapto group in this compound is more nucleophilic and acidic (pKa ~10) compared to methoxy derivatives (pKa ~15–20), enabling participation in disulfide bond formation or metal coordination . Methoxy-substituted analogs (e.g., 5-Chloro-2-methoxy-4-methylaniline) exhibit lower reactivity, making them suitable for stable intermediates .
  • Halogen Diversity: Iodo-substituted analogs (e.g., 4-Chloro-2-iodo-5-methylaniline) are heavier and more polarizable, favoring cross-coupling reactions in pharmaceutical synthesis, whereas chloro groups are cost-effective for bulk applications .
b) Physicochemical Properties
  • Solubility: Mercapto groups enhance solubility in polar solvents compared to methyl or methoxy substituents. For example, 5-Chloro-2-methylaniline is lipid-soluble, limiting its use in aqueous systems .
  • Stability: Mercapto-containing compounds are prone to oxidation, requiring inert storage conditions, unlike methoxy or halogenated analogs .

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